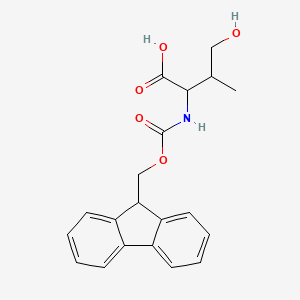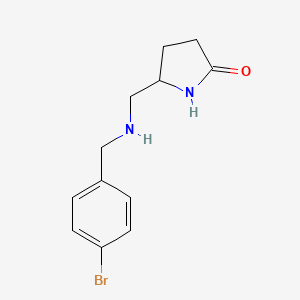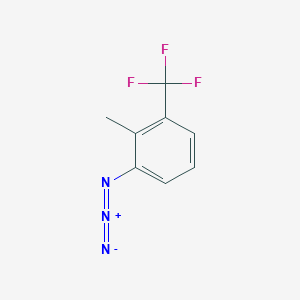
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxy-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxy-3-methylbutanoic acid is a synthetic compound widely used in organic chemistry and biochemistry. It is known for its role as a protecting group in peptide synthesis, which helps in the formation of peptides by preventing unwanted reactions at specific sites.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxy-3-methylbutanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. This process can be achieved through various methods, including the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids, ensuring high purity and yield. The process is optimized for efficiency and scalability, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for the coupling of amino acids.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include protected amino acids, peptides, and other derivatives used in organic synthesis and biochemistry .
Applications De Recherche Scientifique
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxy-3-methylbutanoic acid has a wide range of scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis, facilitating the formation of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mécanisme D'action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxy-3-methylbutanoic acid involves the selective protection of amino groups in peptides. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the stepwise synthesis of peptides. This selective protection and deprotection mechanism is crucial for the efficient synthesis of complex peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- **®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxy-3-methylbutanoic acid is unique due to its specific structure, which provides stability under acidic conditions and allows for selective deprotection under basic conditions. This property makes it highly valuable in peptide synthesis, where precise control over reaction conditions is essential.
Propriétés
Formule moléculaire |
C20H21NO5 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C20H21NO5/c1-12(10-22)18(19(23)24)21-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,22H,10-11H2,1H3,(H,21,25)(H,23,24) |
Clé InChI |
OEIZEVTVPDVWOF-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol](/img/structure/B13543525.png)

![2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B13543542.png)

![6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13543561.png)


![(1-Oxaspiro[4.6]undecan-2-yl)methanamine](/img/structure/B13543578.png)



